molecular formula C9H11NO3 B3042411 3-hydroxy-N-methoxy-N-methylbenzamide CAS No. 615558-48-0

3-hydroxy-N-methoxy-N-methylbenzamide

Cat. No. B3042411
CAS RN: 615558-48-0
M. Wt: 181.19 g/mol
InChI Key: IIWHRRXAJKWKJF-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methylbenzamide is a chemical compound with the empirical formula C8H9NO2 . It is a solid substance and is also referred to as a Weinreb amide .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-N-methylbenzamide can be represented by the SMILES string O=C(NC)C1=CC(O)=CC=C1 . The InChI key for this compound is JJDMDNNJDGIVCG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Hydroxy-N-methylbenzamide is a solid substance . The molecular weight of this compound is 151.16 . The refractive index is 1.533 (lit.) , and it has a density of 1.085 g/mL at 25 °C (lit.) .

Scientific Research Applications

Structural and Chemical Characterization

  • Synthesis and Characterization : The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, closely related to 3-hydroxy-N-methoxy-N-methylbenzamide, has been synthesized and characterized using various spectroscopic methods including 1H NMR, 13C NMR, IR, GC-MS. It features an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Application in Synthesis of Other Compounds

  • Synthesis of Narwedine-type Enones : A study on the photochemical cyclisation of derivatives of 3-hydroxy-N-methoxy-N-methylbenzamide resulted in the synthesis of narwedine-type enones, highlighting its utility in complex organic syntheses (Kametani et al., 1972).

Antimicrobial Applications

  • Antibacterial Properties : Research on 3-methoxybenzamide, structurally similar to 3-hydroxy-N-methoxy-N-methylbenzamide, indicated its role as a weak inhibitor of the essential bacterial cell division protein FtsZ, leading to the development of potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).

Molecular Structure and Interaction Studies

  • Molecular Structure and Interactions : A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a derivative of 3-hydroxy-N-methoxy-N-methylbenzamide, utilized single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Photodynamic Therapy Application

  • Photodynamic Therapy : A zinc phthalocyanine derivative substituted with 3-methoxybenzamide, similar to 3-hydroxy-N-methoxy-N-methylbenzamide, exhibited high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Neurological Research

  • Neurological Research : The compound S-3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide (IBZM), a benzamide derivative like 3-hydroxy-N-methoxy-N-methylbenzamide, was evaluated for its affinity to the central nervous system D2 dopamine receptor, highlighting its potential in neurological research and imaging (Yang et al., 2008).

Synthesis of Isoquinolin-1(2H)-ones

  • Isoquinolin-1(2H)-ones Synthesis : The compound N-methoxy-3-methylbenzamide, similar to 3-hydroxy-N-methoxy-N-methylbenzamide, was used in a Rh(III)-catalyzed tandem C-H-Allylation/N-Alkylation annulation process to synthesize 3,4-dihydroisoquinolin-1(2H)-ones, demonstrating its utility in complex organic synthesis and pharmaceutical research (Xie et al., 2021).

Safety and Hazards

3-Hydroxy-N-methylbenzamide is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements associated with this compound are H302 - H318 . The precautionary statements are P280 - P305 + P351 + P338 . It is recommended to store this compound as per Storage Class Code 11 - Combustible Solids .

Mechanism of Action

Target of Action

3-Hydroxy-N-methoxy-N-methylbenzamide is a unique chemical compound with a specific set of targets. For a similar compound, N-Methylbenzamide, it has been reported to be a potent inhibitor of PDE10A, a phosphodiesterase that is abundant only in brain tissue .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bonding . The compound’s hydroxyl and methoxy groups could potentially form hydrogen bonds with the active sites of its target proteins, leading to changes in their activity.

Biochemical Pathways

It’s known that benzamides can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions could potentially lead to changes in downstream biochemical pathways.

Pharmacokinetics

It’s known that the metabolism of n,n-dimethylbenzamides by phenobarbital-induced rat liver microsomes results in the formation of n-methylbenzamides and formaldehyde . This suggests that 3-Hydroxy-N-methoxy-N-methylbenzamide could potentially be metabolized in a similar manner.

Result of Action

Based on its potential interaction with pde10a, it could potentially influence cellular signaling pathways in the brain .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-N-methoxy-N-methylbenzamide could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . .

properties

IUPAC Name

3-hydroxy-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10(13-2)9(12)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWHRRXAJKWKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287194
Record name 3-Hydroxy-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-methoxy-N-methylbenzamide

CAS RN

615558-48-0
Record name 3-Hydroxy-N-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615558-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 100 g (0.37 mol) B4 in 750 ml tetrahydrofurane 10 g Pd/C (10%) were added and the mixture was hydrogenated at atmospheric pressure for 2 hours. The catalyst was filtered off and the filtrate was evaporated to yield 66.0 g B5 (98%).
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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